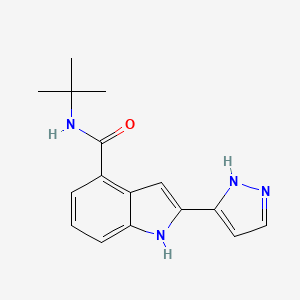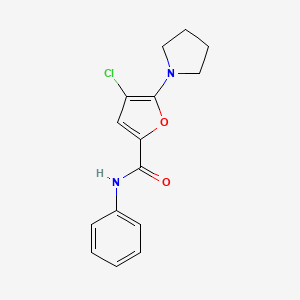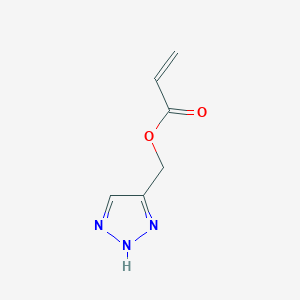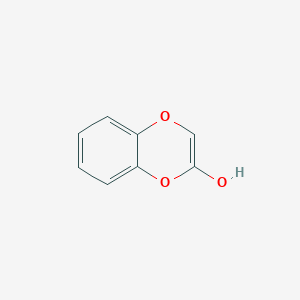
1,4-Benzodioxin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-2-ol is an organic compound that belongs to the class of benzodioxins. It is characterized by a benzene ring fused with a dioxin ring, where the dioxin ring contains two oxygen atoms. This compound is of significant interest in various fields due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin-2-ol can be synthesized through several methods. One common approach involves the oxidative dimerization of catechols. This method typically uses metal catalysts and specific reaction conditions to achieve the desired product . Another method involves the condensation of epoxide precursors with phenols, which can be facilitated by transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and cascade reactions has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted benzodioxins, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,4-Benzodioxin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a calcium antagonist, it inhibits calcium ion channels, reducing calcium influx into cells. This action can help in relaxing blood vessels and lowering blood pressure . The compound’s interaction with other molecular targets, such as enzymes and receptors, is also being studied to understand its broader biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Similar in structure but differs in the position of oxygen atoms.
1,3-Benzodioxole: Another related compound with a different ring structure.
Ethylenedioxy: Contains an ethylene bridge between two oxygen atoms.
Uniqueness
1,4-Benzodioxin-2-ol is unique due to its specific dioxin ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
560120-03-8 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5,9H |
InChI Key |
ASTGEVBNDIEBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
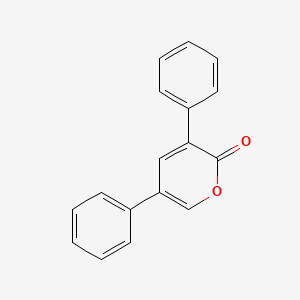
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
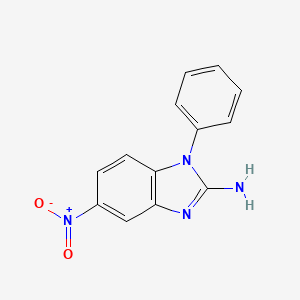
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)


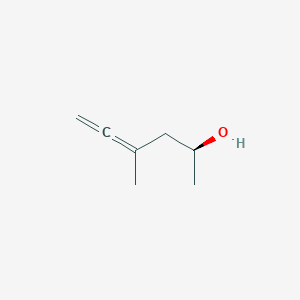
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
